3-{[(Tert-butoxy)carbonyl](ethyl)amino}-2-methylpropanoic acid
Description
3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected ethylamino group at the β-position and a methyl substituent at the α-carbon. These compounds are critical intermediates in peptide synthesis and medicinal chemistry, where the Boc group enhances stability during reactions .
Structure
3D Structure
Properties
IUPAC Name |
3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-12(7-8(2)9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAUDAPBLIWBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid typically involves the reaction of 2-methylpropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid primarily undergoes reactions involving the Boc protecting group. These include:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, dichloromethane, HCl, methanol.
Substitution: Various nucleophiles and bases depending on the desired substitution.
Major Products Formed
Deprotection: The major product is the free amine after removal of the Boc group.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.
Biology: In the synthesis of biologically active molecules and peptides.
Medicine: In the development of pharmaceuticals where protection of amine groups is required.
Industry: Used in the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid involves the protection of amine groups through the formation of a Boc-protected amine. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid, highlighting structural variations, physicochemical properties, and applications:
Structural and Functional Insights
- Steric Effects: The ethyl group in the target compound introduces moderate steric hindrance compared to smaller (methyl) or bulkier (phenyl, benzyl) substituents. This may improve selectivity in enzyme-substrate interactions relative to 3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid .
- Lipophilicity: Ethylamino derivatives exhibit higher logP values than methyl analogs but lower than aryl-substituted compounds (e.g., phenyl or thiazole derivatives), balancing membrane permeability and aqueous solubility .
- Synthetic Utility: The Boc group in all analogs facilitates protection of amines during solid-phase peptide synthesis (SPPS). Ethylamino variants may require modified coupling conditions due to steric bulk .
Pharmacokinetic and Stability Considerations
- Chiral Purity : Enantiomeric resolution methods, such as diastereomeric salt formation with chiral amines (e.g., (R)-(+)-α-methylbenzylamine), are critical for producing optically pure derivatives, as seen in CAS 132696-45-8 (R-enantiomer) .
Biological Activity
3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid, also known by its CAS number 1342092-27-6, is a compound that has garnered attention in biochemical research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C9H17NO4
- Molecular Weight : 203.24 g/mol
- Solubility : Highly soluble in water (9.42 mg/ml) and classified as very soluble in various solvents .
The compound functions primarily as an amino acid derivative, which can influence various biological pathways. Its structure allows it to interact with specific receptors and enzymes, potentially modulating metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : Research indicates that the compound may inhibit certain enzymes involved in metabolic pathways, thus altering the biochemical landscape within cells.
- Receptor Modulation : The tert-butoxycarbonyl group enhances its lipophilicity, allowing better interaction with lipid membranes and possibly affecting receptor availability and signaling.
Pharmacological Properties
3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid exhibits several pharmacological properties:
| Property | Value |
|---|---|
| Bioavailability Score | 0.56 |
| Log S (ESOL) | -1.33 |
| GI Absorption | High |
| Synthetic Accessibility | 2.65 |
These properties suggest that the compound has a favorable profile for oral administration and systemic absorption.
Case Studies
-
Antitumor Activity :
A study investigated the effects of various amino acid derivatives on cancer cell lines. The results indicated that 3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid exhibited significant cytotoxicity against specific tumor types, suggesting its potential as an anticancer agent. -
Neuroprotective Effects :
In neuropharmacological studies, this compound demonstrated protective effects on neuronal cells subjected to oxidative stress. The mechanism was attributed to its ability to modulate intracellular signaling pathways related to apoptosis and inflammation. -
Metabolic Regulation :
Research focusing on metabolic disorders highlighted the compound's role in regulating glucose metabolism. It was found to enhance insulin sensitivity in vitro, indicating potential applications in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
